6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole is a chemical compound with the molecular formula C11H11BrN2S. It is a benzothiazole derivative.
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole consists of a benzothiazole ring attached to a pyrrolidine ring. The molecular weight is 283.19.
Physical And Chemical Properties Analysis
6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole has a molecular weight of 283.19. Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.
Synthesis Analysis
Reaction of 2-aminothiophenol with carboxylic acid derivatives: This classic method allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. []
Intramolecular cyclization of thiobenzanilides: This approach is particularly useful for synthesizing 2-arylbenzothiazoles. []
Molecular Structure Analysis
Benzothiazoles are planar molecules with the thiazole ring exhibiting less aromatic character than the benzene ring. [] This difference in aromaticity influences the reactivity and properties of these compounds. The presence of specific substituents on the benzothiazole core significantly impacts its molecular structure and, consequently, its interactions with biological targets or other molecules.
Chemical Reactions Analysis
Electrophilic aromatic substitution: Due to the higher electron density, the benzene ring is more susceptible to electrophilic attack. []
Nucleophilic substitution: This reaction is common for benzothiazoles bearing halogen substituents, allowing for the introduction of diverse functional groups. [, ]
Mechanism of Action
The mechanism of action for benzothiazoles is highly dependent on the specific derivative and its target. For example, some benzothiazoles inhibit bacterial DNA gyrase, [] while others interfere with signal transduction pathways in cancer cells. []
Applications
Medicinal Chemistry: Benzothiazoles have garnered significant attention for their potential as therapeutic agents. They exhibit a wide range of biological activities, including:
Antimicrobial activity: Numerous benzothiazole derivatives have demonstrated potent antibacterial and antifungal activities. [, , , , ]
Anticancer activity: Certain benzothiazoles have shown promising antiproliferative activity against various cancer cell lines. [, , ]
Anticonvulsant activity: Some benzothiazole derivatives are being investigated for their potential in treating epilepsy and other seizure disorders. [, ]
Anti-inflammatory and analgesic activities: Several benzothiazoles possess anti-inflammatory and analgesic properties, making them potential candidates for pain management and inflammatory diseases. [, ]
Material Science:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some benzothiazole derivatives make them suitable candidates for use in OLEDs. []
Agricultural Chemistry:
Pesticides: Certain benzothiazole derivatives have shown potential as insecticides and fungicides. []
Related Compounds
1. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole []
Compound Description: 6-Bromo-2-methylsulfanyl-1,3-benzothiazole is a planar molecule containing a benzene ring fused with a thiazole ring, substituted with a bromine atom at the 6-position and a methylsulfanyl group at the 2-position. Studies on this molecule primarily focus on its aromaticity, revealing higher π-electron delocalization in the benzene ring compared to the thiazole ring. []
Compound Description: This series of compounds features a 1,3-benzothiazole core with a 1,3,4-oxadiazole ring substituted at the 2-position. Various substituents were incorporated at the 5-position of the oxadiazole ring to explore their anticonvulsant activity. Notably, compounds with specific substitutions demonstrated potent anticonvulsant effects in both maximal electroshock seizure and PTZ-induced seizure models. []
Compound Description: These derivatives are characterized by a 1,3,5-triazine core substituted with two 6-bromo-1,3-benzothiazole units at the N2 and N4 positions, and an aryl group at the N6 position. The synthesis involved reacting cyanuric chloride with 6-bromo-1,3-benzothiazole. These compounds were investigated for their antimicrobial activity. []
Compound Description: This series comprises quinoline derivatives with a trifluoromethyl group at the 4-position and either a morpholine or pyrrolidine ring at the 6-position. These compounds were synthesized via Buchwald-Hartwig amination and exhibited significant interactions with ct-DNA, suggesting potential applications in DNA-targeting therapies. []
Compound Description: These derivatives are characterized by a 1,3-benzothiazole core substituted with a but-2-yn-1-yl group at the 2-position and various tertiary amines at the 4-position via a Mannich reaction. These compounds exhibited varying degrees of antibacterial and antifungal activity, suggesting the influence of the cyclic amine structure on their biological effects. []
Compound Description: These compounds feature a 1,3-benzothiazole core with an oxy ether linker connecting a but-2-yn-1-yl group substituted with various tertiary amines at the 2-position. Designed as potential H3-antagonists, these derivatives exhibited promising docking scores, suggesting potential for managing Alzheimer's disease and other CNS disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Isavuconazonium is an organic cation that is the cationic portion of isavuconazonium sulfate (a prodrug for isavuconazole, an antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis). It has a role as a prodrug, an ergosterol biosynthesis inhibitor, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agent. Isavuconazonium is a second-generation triazole antifungal approved on March 6, 2015 by the FDA and July 2015 by the EMA for the treatment of adults with invasive aspergillosis and invasive mucormycosis, marketed by Astellas under the brand Cresemba. It is the prodrug form of isavuconazole, the active moiety, and it is available in oral and parenteral formulations. Due to low solubility in water of isavuconazole on its own, the isovuconazonium formulation is favorable as it has high solubility in water and allows for intravenous administration. This formulation also avoids the use of a cyclodextrin vehicle for solubilization required for intravenous administration of other antifungals such as voriconazole and posaconazole, eliminating concerns of nephrotoxicity associated with cyclodextrin. Isovuconazonium has excellent oral bioavailability, predictable pharmacokinetics, and a good safety profile, making it a reasonable alternative to its few other competitors on the market. On December 08, 2023, the FDA approved the expanded use of isovuconazonium in pediatric patients for the same indications. Isavuconazonium is a triazole antifungal agent used primarily in the treatment of invasive aspergillosis and mucormycosis infections. Isavuconazonium is associated with a low rate of transient and asymptomatic serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute drug induced liver injury.